molecular formula C19H18F3N3 B6420750 N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine CAS No. 881932-81-6

N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine

Cat. No.: B6420750
CAS No.: 881932-81-6
M. Wt: 345.4 g/mol
InChI Key: GQKGODGPBWJMSG-UHFFFAOYSA-N
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Description

Quinoline derivatives are of great importance to chemists and biologists as they are found in a large variety of naturally occurring compounds and also chemically useful molecules having diverse biological activities . Changes in their structure have offered a high degree of diversity which is useful for the development of new therapeutic agents having improved potency .


Synthesis Analysis

A series of substituted N - (quinolin-4-yl)ethanediamine phenyl urea derivatives of biological interest were prepared by sequential quinoline synthesis, chlorination, and substitution reaction followed by reaction of resulting amine with different aryl isocyanates .


Molecular Structure Analysis

The dihedral angle between the planes of the quinoline and phenylenediamine rings in the synthesized compound is 178.9(3) .


Chemical Reactions Analysis

The synthesis of these compounds typically involves the condensation of the N1, N1 -diethyl-p-phenylenediamine and 2-quinolinecarboxaldehyde .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can vary greatly depending on its structure. For a similar compound, the LUMO- HOMO energy gap is found to be 3.3080 eV .

Mechanism of Action

While the mechanism of action for your specific compound isn’t available, similar compounds have been found to have promising anti-inflammatory activity (up to 78–71 % TNF-α and 96–90 % IL-6 inhibitory activity) at a higher concentration of 10 μM .

Future Directions

The development of novel agents that offer effective treatment against pathogens is an urgent need . Quinoline derivatives have been used as antimalarial, antibiotic, anticancer, antihypertensive, tyrokinase PDGF-RTK inhibition, and anti-HIV and antitubercular agents . Therefore, the future directions could involve further exploration of the therapeutic potential of such compounds.

Properties

IUPAC Name

4-N,4-N-dimethyl-1-N-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3/c1-12-10-17(24-14-5-7-15(8-6-14)25(2)3)16-9-4-13(19(20,21)22)11-18(16)23-12/h4-11H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKGODGPBWJMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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